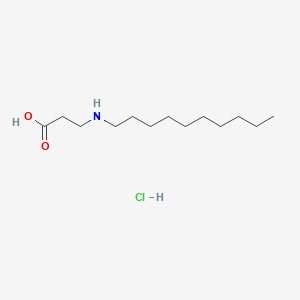3-(Decylamino)propanoic acid hydrochloride
CAS No.: 1384431-49-5
Cat. No.: VC8237002
Molecular Formula: C13H28ClNO2
Molecular Weight: 265.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384431-49-5 |
|---|---|
| Molecular Formula | C13H28ClNO2 |
| Molecular Weight | 265.82 g/mol |
| IUPAC Name | 3-(decylamino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H |
| Standard InChI Key | FFCVEDACWZBZMY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCNCCC(=O)O.Cl |
| Canonical SMILES | CCCCCCCCCCNCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
3-(Decylamino)propanoic acid hydrochloride belongs to the class of amino acid derivatives. Its IUPAC name, 3-(decylamino)propanoic acid hydrochloride, reflects three key structural elements:
-
A C10 decyl chain (CH₃(CH₂)₉–)
-
A β-alanine backbone (NH–CH₂–CH₂–COOH)
The SMILES notation Cl.O=C(O)CCNCCCCCCCCCC and InChIKey FFCVEDACWZBZMY-UHFFFAOYSA-N confirm this configuration .
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| CAS Number | 1384431-49-5 | |
| Molecular Formula | C₁₃H₂₈ClNO₂ | |
| Molecular Weight | 265.82 g/mol | |
| XLogP3 | 3.1 (hydrophobic decyl chain) |
Synthesis and Physicochemical Properties
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Amination: β-Alanine reacts with decylamine under reflux conditions (60–80°C) in ethanol, forming 3-(decylamino)propanoic acid .
-
Salt Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .
Thermal and Solubility Profile
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 186–192°C | |
| Boiling Point | 192.6°C (at 760 mmHg) | |
| Flash Point | 70.3°C | |
| Vapor Pressure | 0.212 mmHg at 25°C |
Functional Applications
Surfactant and Colloidal Systems
The decyl chain confers amphiphilic behavior, enabling applications in:
Biochemical Research
-
Carnosine Analog Synthesis: Serves as a precursor for modified dipeptides with enhanced bioavailability .
-
Enzyme Inhibition Studies: The cationic amine group interacts with anionic enzyme active sites .
Future Research Directions
Drug Delivery Optimization
Environmental Impact Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume